molecular formula C12H20O4 B14371561 3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol CAS No. 93741-02-7

3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol

Cat. No.: B14371561
CAS No.: 93741-02-7
M. Wt: 228.28 g/mol
InChI Key: BXELCNSPJOWOEJ-UHFFFAOYSA-N
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Description

3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol is a chemical compound known for its unique structure, which includes a spiroketal moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol typically involves the condensation of lactones in the presence of specific catalysts. For example, the condensation of butyrolactone with diethylzinc can yield spiroketals . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated compounds.

Scientific Research Applications

3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane: A related compound with similar structural features.

    Spirodilactone: Another compound with a spiroketal moiety.

Uniqueness

3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

93741-02-7

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

3-(6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol

InChI

InChI=1S/C12H20O4/c1-9(4-5-13)10-8-12(11(2,3)16-10)14-6-7-15-12/h4,10,13H,5-8H2,1-3H3

InChI Key

BXELCNSPJOWOEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)C1CC2(C(O1)(C)C)OCCO2

Origin of Product

United States

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